molecular formula C18H19FN4 B5223619 2-{3-[1-(5-fluoropentyl)-1H-pyrazol-3-yl]phenyl}pyrazine

2-{3-[1-(5-fluoropentyl)-1H-pyrazol-3-yl]phenyl}pyrazine

Cat. No. B5223619
M. Wt: 310.4 g/mol
InChI Key: JXUJJIVYOUBSMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{3-[1-(5-fluoropentyl)-1H-pyrazol-3-yl]phenyl}pyrazine, also known as FUB-APINACA, is a synthetic cannabinoid that was first identified in 2013. It is a potent agonist of the CB1 and CB2 receptors, and has been found to have a high affinity for these receptors. FUB-APINACA has been used in scientific research to investigate the mechanisms of action of synthetic cannabinoids, as well as their potential therapeutic applications.

Mechanism of Action

2-{3-[1-(5-fluoropentyl)-1H-pyrazol-3-yl]phenyl}pyrazine acts as a potent agonist of the CB1 and CB2 receptors, which are part of the endocannabinoid system. The endocannabinoid system plays a key role in regulating a wide range of physiological processes, including pain sensation, mood, appetite, and immune function. Synthetic cannabinoids like 2-{3-[1-(5-fluoropentyl)-1H-pyrazol-3-yl]phenyl}pyrazine can activate these receptors, leading to a wide range of physiological effects.
Biochemical and Physiological Effects:
2-{3-[1-(5-fluoropentyl)-1H-pyrazol-3-yl]phenyl}pyrazine has been found to have a wide range of biochemical and physiological effects. It has been shown to induce hypothermia, decrease locomotor activity, and alter pain sensitivity in animal models. 2-{3-[1-(5-fluoropentyl)-1H-pyrazol-3-yl]phenyl}pyrazine has also been found to have anti-inflammatory effects, and may have potential therapeutic applications in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-{3-[1-(5-fluoropentyl)-1H-pyrazol-3-yl]phenyl}pyrazine in scientific research is its high potency and selectivity for the CB1 and CB2 receptors. This makes it a useful tool for investigating the mechanisms of action of synthetic cannabinoids, and for studying the effects of these compounds on the endocannabinoid system. However, one limitation of using 2-{3-[1-(5-fluoropentyl)-1H-pyrazol-3-yl]phenyl}pyrazine in lab experiments is its potential to cause adverse effects in animal models, such as hypothermia and decreased locomotor activity.

Future Directions

There are many potential future directions for research on 2-{3-[1-(5-fluoropentyl)-1H-pyrazol-3-yl]phenyl}pyrazine and other synthetic cannabinoids. One area of interest is the development of new synthetic cannabinoids with improved selectivity and potency for the CB1 and CB2 receptors. Another area of interest is the investigation of the potential therapeutic applications of synthetic cannabinoids in the treatment of inflammatory diseases and other conditions. Finally, further research is needed to better understand the long-term effects of synthetic cannabinoids on the endocannabinoid system and on overall health.

Synthesis Methods

The synthesis of 2-{3-[1-(5-fluoropentyl)-1H-pyrazol-3-yl]phenyl}pyrazine involves the reaction of 2-(3-pyridyl)pyrazine with 1-(5-fluoropentyl)-1H-pyrazole-3-carboxylic acid, followed by esterification and deprotection. The resulting product is a white powder that is soluble in organic solvents.

Scientific Research Applications

2-{3-[1-(5-fluoropentyl)-1H-pyrazol-3-yl]phenyl}pyrazine has been used extensively in scientific research to investigate the mechanisms of action of synthetic cannabinoids. It has been found to be a potent agonist of the CB1 and CB2 receptors, and has been used as a tool to study the effects of synthetic cannabinoids on these receptors. 2-{3-[1-(5-fluoropentyl)-1H-pyrazol-3-yl]phenyl}pyrazine has also been used to investigate the pharmacokinetics and metabolism of synthetic cannabinoids in vivo.

properties

IUPAC Name

2-[3-[1-(5-fluoropentyl)pyrazol-3-yl]phenyl]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN4/c19-8-2-1-3-11-23-12-7-17(22-23)15-5-4-6-16(13-15)18-14-20-9-10-21-18/h4-7,9-10,12-14H,1-3,8,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXUJJIVYOUBSMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=NC=CN=C2)C3=NN(C=C3)CCCCCF
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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